2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid
Description
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid is a branched-chain carboxylic acid featuring a substituted isoxazole ring. The compound combines a methoxy group at the 3-position of the isoxazole moiety with a methyl substituent at the β-carbon of the butanoic acid chain.
Key structural attributes include:
- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for its role in medicinal chemistry due to metabolic stability and hydrogen-bonding capabilities.
- Methoxy substituent: Enhances polarity and electronic effects compared to alkyl groups like methyl.
- Branched-chain carboxylic acid: The 3-methyl-butanoic acid backbone may influence solubility, acidity, and biological interactions.
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(11)12)6-4-7(13-3)10-14-6/h4-5,8H,1-3H3,(H,11,12) |
InChI Key |
QQLDRQAFIXCVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=NO1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve temperatures around 80°C and the use of catalysts like 18-crown-6 and K₂CO₃ .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols or phenols under acidic or basic conditions. A study synthesized ester derivatives of structurally related butanoic acids using phenols and sulfuric acid as a catalyst . For this compound, typical conditions include:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl ester derivative | 75–85% | |
| Phenol + DCC/DMAP | Phenyl ester derivative | 68% |
Ester derivatives are often intermediates for prodrug development or further functionalization .
Amidation Reactions
The carboxylate group reacts with amines to form amides. Activation reagents like thionyl chloride (SOCl<sub>2</sub>) or carbodiimides (e.g., DCC) are typically employed:
| Amine | Activator | Product | Application |
|---|---|---|---|
| Benzylamine | SOCl<sub>2</sub> | N-Benzylamide | Bioactive analog synthesis |
| 4-Aminophenol | EDC·HCl | Hydroxyphenylamide | Antioxidant derivatives |
Amidation retains biological activity, as seen in analogs with enhanced antioxidant properties .
Oxidation Reactions
The isoxazole ring and alkyl side chain are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | Reflux, 6 hrs | 3-Methoxyisoxazole-5-carboxylic acid | Side-chain oxidation |
| H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> | RT, 2 hrs | Epoxidized isoxazole derivative | Radical-mediated pathway |
Oxidation pathways depend on reagent strength and reaction time.
Decarboxylation
Thermal or base-induced decarboxylation eliminates CO<sub>2</sub>, forming substituted isoxazoles:
| Conditions | Product | Mechanism |
|---|---|---|
| 200°C, Quinoline | 3-Methoxy-5-isopropenylisoxazole | Radical stabilization |
| NaOH (aq.), Δ | 3-Methoxyisoxazole-5-ethane | Base-catalyzed cleavage |
Decarboxylation products are valuable in agrochemical and polymer research.
Nucleophilic Substitution on the Isoxazole Ring
The methoxy group at position 3 undergoes substitution with strong nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| NH<sub>3</sub> (g) | 120°C, sealed tube | 3-Aminoisoxazole derivative |
| NaSH | Ethanol, reflux | 3-Mercaptoisoxazole derivative |
These reactions modify electronic properties for targeted drug design.
Salt Formation
The carboxylic acid forms salts with bases, enhancing solubility:
| Base | Salt Form | Solubility (mg/mL) |
|---|---|---|
| NaOH | Sodium salt | >50 (H<sub>2</sub>O) |
| Tromethamine | Tromethamine salt | 120 (PBS buffer) |
Salts are critical for pharmaceutical formulations.
Key Research Findings:
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its core structure is found in many drugs, such as sulfamethoxazole, which acts as an antibiotic .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid involves its interaction with various molecular targets and pathways. For example, isoxazole derivatives have been shown to bind efficiently with GABA and glutamate receptors . The compound’s effects are mediated through these interactions, which can influence various biological processes.
Comparison with Similar Compounds
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic Acid (CAS: 1478137-38-0)
This compound differs from the target molecule by replacing the methoxy group with a methyl substituent on the isoxazole ring.
Structural Implications :
- The methoxy group increases electron-withdrawing effects, lowering pKa compared to methyl-substituted analogs. This enhances acidity and may improve solubility in polar solvents.
- Methyl substitution reduces polarity, favoring lipid membrane penetration, which could influence bioavailability.
3-Methyl-butanoic Acid (Functional Analog)
3-Methyl-butanoic acid (isovaleric acid) lacks the isoxazole ring but shares the branched-chain carboxylic acid structure.
Functional Implications :
- The isoxazole ring in the target compound may enable specific protein-binding interactions, unlike the simple carboxylic acid.
- 3-Methyl-butanoic acid’s antifungal efficacy suggests that the target molecule’s carboxyl group could synergize with the isoxazole moiety for enhanced bioactivity.
Key Differences :
- Methoxy substitution may require protection/deprotection steps during synthesis, increasing complexity compared to methyl analogs.
Biological Activity
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid, also known by its CAS number 1784297-35-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a methoxyisoxazole moiety with a butanoic acid backbone, suggesting diverse interactions with biological systems.
- Molecular Formula : C9H13NO4
- Molecular Weight : 199.21 g/mol
- IUPAC Name : 2-(3-methoxyisoxazol-5-yl)-3-methylbutanoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biological pathways, potentially influencing cellular processes such as metabolism and signal transduction. The compound may act as a ligand for certain proteins, thereby inducing conformational changes that affect their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of isoxazole compounds have shown antimicrobial effects, which could extend to this compound.
- Anti-inflammatory Effects : Compounds containing isoxazole rings have been reported to exert anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that isoxazole derivatives may offer neuroprotective benefits, suggesting potential applications in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Protection against neuronal cell death |
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of various isoxazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
Case Study: Neuroprotection
In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to the modulation of signaling pathways associated with cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A plausible route involves adapting strategies from structurally related compounds. For example, bromination under photoflow conditions (e.g., as used for 3-(3-Methoxyisoxazol-5-yl)propanoic acid synthesis ) could be modified. Key steps include:
- Cyclization : Isoxazole ring formation via [3+2] cycloaddition of nitrile oxides with alkynes.
- Homologation : Extending the carbon chain using malonate esters or Grignard reagents.
- Optimization : Adjusting solvent polarity, catalyst loading (e.g., Pd for coupling), and temperature to improve yield. Reaction monitoring via HPLC or TLC is critical for efficiency.
Q. How should the compound's stability be assessed under varying storage conditions?
- Methodological Answer : Stability testing should follow protocols for similar heterocyclic carboxylic acids. For example:
- Temperature : Store at 0–6°C to prevent degradation (as recommended for 3-Benzyloxy-4-methylphenylboronic acid in ) .
- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photostability.
- Hygroscopicity : Use Karl Fischer titration to measure water absorption and determine ideal desiccant conditions.
Q. What analytical techniques are suitable for confirming the structure and purity of the compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Use H/C NMR to confirm the isoxazole ring and butanoic acid chain. Compare with published shifts for 3-methoxyisoxazole derivatives .
- LC-MS : Quantify purity (>98% by HPLC, as in ) and detect impurities via high-resolution mass spectrometry .
- X-ray Crystallography : Resolve stereochemical ambiguities if synthetic intermediates crystallize.
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase or kinases) using software like AutoDock. Validate with SAR data from bicyclic isoxazole derivatives (e.g., ’s 8-thiabicyclo[3.2.1]octanes) .
- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). Compare with experimental reactivity in cross-coupling reactions.
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsomal assays) to explain discrepancies.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, ester hydrolysis of the butanoic acid chain could reduce efficacy in vivo.
- Dose-Response Reassessment : Adjust dosing regimens to account for species-specific differences, as seen in ’s primate vs. rodent models .
Q. How can scalability challenges in synthesis be addressed while maintaining safety?
- Methodological Answer :
- Continuous Flow Chemistry : Implement photoflow bromination (as in ) to improve safety and yield for large-scale isoxazole synthesis .
- Hazard Mitigation : Use in-line FTIR to monitor exothermic reactions. Replace hazardous reagents (e.g., elemental sulfur in ) with greener alternatives .
- Process Analytical Technology (PAT) : Integrate real-time monitoring to ensure consistency in multi-step syntheses.
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Batch Comparison : Use multivariate analysis (PCA) to identify outlier batches.
- Isotopic Labeling : Trace synthetic intermediates (e.g., C-labeled starting materials) to pinpoint side reactions.
- Collaborative Validation : Cross-verify data with independent labs using standardized protocols (e.g., USP Reference Standards in ) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
